molecular formula C24H18ClN3O B2909477 1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-45-6

1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2909477
M. Wt: 399.88
InChI Key: DCPCTGJDFGTEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of quinoline and pyrazole derivatives can be elucidated using techniques like FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction4.


Chemical Reactions
Quinoline participates in both electrophilic and nucleophilic substitution reactions
1. The specific reactions that “1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” undergoes would depend on the specific conditions and reagents used.


Safety And Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions. I couldn’t find specific safety information for “1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline”.


Future Directions

The future directions in the study of quinoline and pyrazole derivatives could involve the synthesis of new derivatives with improved biological activity, the investigation of their mechanisms of action, and the development of safer and more effective drugs31.


Please note that this information is based on the general properties of quinolines and pyrazoles, and may not apply specifically to “1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline”. For detailed information, further research and experimental studies would be needed.


properties

IUPAC Name

1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-15-9-11-16(12-10-15)22-20-14-26-23-19(7-4-8-21(23)29-2)24(20)28(27-22)18-6-3-5-17(25)13-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPCTGJDFGTEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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